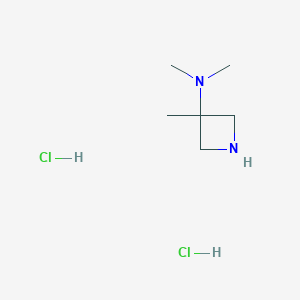

N,N,3-Trimethylazetidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

N,N,3-trimethylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6(8(2)3)4-7-5-6;;/h7H,4-5H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGIFWMNGIKEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564721 | |

| Record name | N,N,3-Trimethylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133891-76-6 | |

| Record name | N,N,3-Trimethylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N,3-Trimethylazetidin-3-amine dihydrochloride CAS 133891-76-6

An In-Depth Technical Guide to N,N,3-Trimethylazetidin-3-amine dihydrochloride (CAS 133891-76-6)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized chemical building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will explore its chemical properties, plausible synthetic routes, analytical methodologies, and critical applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Value of the Azetidine Scaffold

This compound is a chemical compound featuring a four-membered saturated heterocyclic azetidine ring.[1] The azetidine motif is increasingly prevalent in modern medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties to drug candidates.[2][3] Its strained four-membered ring structure introduces a unique three-dimensional geometry that can enhance binding to biological targets, improve metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity.

This particular compound, as a dihydrochloride salt, offers enhanced aqueous solubility compared to its free base form, a crucial advantage for its use in various experimental and pharmaceutical formulation settings.[1] The presence of a gem-dimethylamino group on the 3-position of the azetidine ring provides a key point for molecular elaboration and potential interactions with biological targets, making it a valuable synthon for constructing more complex molecules in drug discovery programs.[1]

Physicochemical and Structural Characteristics

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 133891-76-6 | Internal Knowledge |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [1] |

| Synonyms | N,N,3-Trimethyl-3-azetidinamine 2HCl | [1] |

| Physical Form | Solid | [4] |

| Solubility | Higher water solubility due to dihydrochloride salt form | [1] |

| Storage | Store at room temperature, protected from moisture | [4][5] |

Synthesis Strategies: Accessing the Functionalized Azetidine Core

The proposed pathway leverages a reductive amination reaction. This choice is predicated on its high efficiency, functional group tolerance, and the commercial availability of the necessary precursors. The causality is clear: reductive amination provides a direct and reliable method to install the required amine functionality onto the azetidine core.

Proposed Synthetic Workflow

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

-

Step 1: Oxidation. To a solution of 1-Boc-3-methylazetidin-3-ol in dichloromethane (DCM), add Dess-Martin periodinane portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until starting material is consumed (monitored by TLC). Quench the reaction with a saturated solution of sodium thiosulfate.

-

Step 2: Reductive Amination. To a solution of the resulting 1-Boc-3-methylazetidin-3-one in dichloroethane (DCE), add a solution of dimethylamine. Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. Stir the reaction at room temperature overnight.

-

Step 3: Deprotection and Salt Formation. Concentrate the crude product from Step 2 under reduced pressure. Dissolve the residue in a minimal amount of dioxane and add a solution of hydrochloric acid (e.g., 4M in dioxane). Stir for 2-4 hours. The dihydrochloride salt will precipitate.

-

Purification. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

This self-validating protocol includes clear reaction monitoring steps (TLC) and a final precipitation/filtration step that ensures the isolation of the desired salt form.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of small, rigid, nitrogen-containing scaffolds like azetidine is a powerful strategy in drug design.[3] this compound serves as a valuable building block for several reasons:

-

Vectorial Exit Point: The dimethylamino group provides a well-defined point for further chemical modification, allowing chemists to explore the surrounding chemical space and optimize interactions with a biological target.

-

Improved Physicochemical Properties: The azetidine ring can act as a bioisostere for more common groups like morpholine or piperazine, often leading to improved solubility and reduced lipophilicity, which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

-

Structural Rigidity: The strained ring reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its target protein by minimizing the entropic penalty of binding.

The ultimate impact of using such building blocks is the potential to accelerate the drug discovery cycle by providing novel, patent-free analogues of existing drugs or by enabling the development of new chemical entities with superior efficacy and safety profiles.[3][7]

Analytical Characterization Workflow

Robust analytical methods are essential for confirming the identity, purity, and stability of any chemical compound used in research and development. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard.

Standard Analytical Workflow

Caption: Standard quality control workflow for compound characterization.

Protocol: LC-MS for Purity and Identity Confirmation

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 water:methanol mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10-20 µg/mL.

-

Chromatographic Conditions:

-

LC System: Agilent 1290 Infinity II or equivalent.[8]

-

Column: A mixed-mode column (ion-exchange/reversed-phase) is often suitable for retaining polar amines.[9]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Conditions:

-

MS System: Agilent 6470A Triple Quadrupole or equivalent.[8]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis: Scan for the protonated molecular ion [M+H]⁺.

-

-

Data Analysis:

-

Purity: Determine the purity by calculating the peak area percentage from the chromatogram (UV or Charged Aerosol Detector).

-

Identity: Confirm the mass of the free base by observing the expected m/z for the [M+H]⁺ ion.

-

This protocol is self-validating as it cross-references chromatographic purity with mass identity, providing a high degree of confidence in the analytical result.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. The following information is synthesized from safety data for this and structurally related compounds.

-

Hazard Statements:

-

Precautionary Statements:

-

Handling: Use in a well-ventilated area or a laboratory fume hood.[5] Avoid contact with skin and eyes and prevent dust formation.[5]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4][5][10] Protect from moisture.[5]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its unique four-membered ring structure, combined with a key functional handle and favorable solubility, makes it a highly valuable building block for designing next-generation therapeutics. By understanding its properties, synthesis, and proper handling, researchers can effectively leverage this compound to innovate and advance their drug discovery programs.

References

-

A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

-

Methods for the synthesis of azetidines. ResearchGate. [Link]

-

Biotransformation: Impact and Application of Metabolism in Drug Discovery. PubMed. [Link]

-

Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

-

Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. [Link]

Sources

- 1. CAS 133891-76-6: N,N,3-Trimethyl-3-azetidinamine dihydroch… [cymitquimica.com]

- 2. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1 [sigmaaldrich.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. cdhfinechemical.com [cdhfinechemical.com]

N,N,3-Trimethylazetidin-3-amine dihydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure of N,N,3-Trimethylazetidin-3-amine Dihydrochloride

Executive Summary

This compound is a small molecule featuring a strained four-membered azetidine ring. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its utility as a constrained diamine building block. The rigid, three-dimensional nature of the azetidine core allows for precise control over the spatial orientation of substituents, making it a valuable component in the design of novel therapeutics. Its structure, possessing a quaternary carbon at the 3-position, presents unique synthetic challenges and imparts specific conformational properties to larger molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic pathway with mechanistic rationale, and its applications in medicinal chemistry.

The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve aqueous solubility, and provide novel three-dimensional vectors for exploring chemical space, which can lead to improved target affinity and selectivity. Unlike more flexible aliphatic chains, the strained azetidine ring restricts conformational freedom, which can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target. Specifically, 3-aminoazetidine derivatives are crucial intermediates for a range of biologically active compounds, including antiviral agents and tachykinin antagonists.[1] The subject of this guide, this compound, represents a specialized building block within this class, offering a gem-dimethylamino and methyl-substituted quaternary center.

Molecular Identity and Structure Elucidation

Chemical Identifiers

Correctly identifying a chemical entity is paramount for reproducible research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 133891-76-6 | [2][3] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [3] |

| Molecular Weight | 187.11 g/mol | [3] |

| IUPAC Name | N,N,3-trimethylazetidin-3-amine;dihydrochloride | N/A |

| Canonical SMILES | CC1(CNC1)N(C)C.Cl.Cl | [4] |

| InChI Key | VKIPKMYZLOFAFI-UHFFFAOYSA-N | [4] |

Structural Representation

N,N,3-Trimethylazetidin-3-amine features a central four-membered azetidine ring. The C3 carbon is a quaternary center, bonded to the ring nitrogen's adjacent carbons, a methyl group, and the nitrogen of a dimethylamino group. As a dihydrochloride salt, both the azetidine ring nitrogen and the exocyclic dimethylamino nitrogen are protonated, each bearing a positive charge that is counterbalanced by a chloride ion.

Caption: Dihydrochloride salt structure of N,N,3-Trimethylazetidin-3-amine.

Spectroscopic Confirmation (Theoretical)

While specific spectral data requires experimental acquisition, the structure allows for predictable spectroscopic signatures essential for its validation.

-

¹H NMR: The spectrum would be characterized by several distinct signals. The two N-methyl groups would likely appear as a singlet (or a doublet if coupled to the N-H proton), integrating to 6 protons. The C3-methyl group would be a sharp singlet integrating to 3 protons. The four protons on the azetidine ring (at C2 and C4) would likely appear as complex multiplets due to geminal and vicinal coupling, integrating to 4 protons. The two N-H protons would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show distinct carbon environments: one signal for the two equivalent N-methyl carbons, one for the C3-methyl carbon, a signal for the quaternary C3 carbon, and a signal for the two equivalent methylene carbons (C2 and C4) of the azetidine ring.

-

Mass Spectrometry (ESI+): In positive ion mode, the primary ion observed would be that of the free base [M+H]⁺, corresponding to the singly protonated molecule, followed by a less abundant signal for the doubly protonated species [M+2H]²⁺.

Physicochemical Properties

The properties of this compound are dominated by its nature as a salt.

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [2] |

| Storage | Inert atmosphere, 2-8°C | [3] |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol.[5] | N/A |

Synthesis and Mechanistic Insights

The synthesis of 3-substituted azetidines, particularly those with a quaternary center, requires careful strategic planning. A plausible synthetic route is proposed below, based on established methodologies for azetidine chemistry.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic approach involves deprotection and formation of the C-N bond as key steps. The dihydrochloride salt can be formed in the final deprotection step. The exocyclic C-N bond can be formed via nucleophilic substitution, disconnecting to a suitable 3-methylazetidine precursor with a leaving group at the 3-position and dimethylamine.

Caption: Retrosynthetic analysis for N,N,3-Trimethylazetidin-3-amine.

Proposed Synthetic Protocol

This protocol utilizes a robust N-benzhydryl protecting group, which is stable to many reaction conditions but readily cleaved by hydrogenolysis.

Step 1: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol

-

To a solution of 1-benzhydrylazetidin-3-one in anhydrous THF at 0 °C, add methylmagnesium bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction carefully by slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzhydryl-3-methylazetidin-3-ol.

Step 2: Synthesis of 1-Benzhydryl-3-(dimethylamino)-3-methylazetidine

-

Dissolve the alcohol from Step 1 in dichloromethane and cool to 0 °C. Add triethylamine (1.5 equivalents).

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir the reaction at 0 °C for 1 hour. The hydroxyl group is converted in situ to a mesylate, a good leaving group.

-

In a separate sealed vessel, add a solution of dimethylamine (excess, e.g., 2M in THF) and heat to 60 °C.

-

Slowly add the mesylate solution from the previous step to the heated dimethylamine solution. Maintain the temperature and stir for 12-18 hours.

-

Cool the reaction, concentrate under reduced pressure, and partition the residue between water and ethyl acetate.

-

Isolate the organic layer, dry, and concentrate. Purify by column chromatography to yield the protected tertiary amine.

Step 3: Deprotection and Salt Formation

-

Dissolve the product from Step 2 in methanol. Add 2.2 equivalents of concentrated hydrochloric acid.

-

Add Palladium on carbon (10 wt. %) to the solution.

-

Subject the mixture to hydrogenation (50 psi H₂) and stir at room temperature for 24 hours.[7]

-

Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Causality and Experimental Choices

-

Protecting Group: The benzhydryl (diphenylmethyl) group is chosen because it is robust and not susceptible to cleavage under the nucleophilic conditions of Step 2. Its removal via catalytic hydrogenolysis is clean and efficient.[7]

-

Leaving Group Formation: Conversion of the tertiary alcohol to a mesylate in Step 2 is critical. Tertiary alcohols are poor leaving groups, and this activation is necessary for the subsequent nucleophilic substitution by dimethylamine.

-

Final Step: The use of hydrogenolysis with Pd/C under acidic (HCl) conditions achieves two goals simultaneously: cleavage of the C-N bond to the benzhydryl group and the in-situ formation of the final dihydrochloride salt, simplifying the workup.

Caption: Proposed pathway for the synthesis of the target molecule.

Applications in Drug Discovery

This compound serves as a specialized bioisostere for more flexible structures like substituted propyl- or butyl-diamines. Its value lies in:

-

Conformational Rigidity: The azetidine ring locks the relative positions of the two nitrogen atoms and the methyl group, reducing the number of low-energy conformations a drug can adopt. This can lead to higher binding affinity by minimizing the entropic cost of binding.

-

Improved Physicochemical Properties: As a small, polar scaffold, it can help tune properties like solubility and lipophilicity (LogP). The tertiary amine and quaternary carbon can also block sites of metabolism, potentially increasing a drug's half-life.

-

Structural Diversity: It provides a unique three-dimensional exit vector from a core pharmacophore, allowing medicinal chemists to probe new regions of a target's binding pocket. The development of novel synthetic routes to access a wider range of such azetidines is crucial for facilitating drug optimization and development.[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential. The dihydrochloride salt of an amine is generally more stable and less volatile than its free base form.

| Safety Aspect | Information | Source |

| Signal Word | Warning | |

| Pictogram | GHS07 (Harmful/Irritant) | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |

| Handling | Handle in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. | N/A |

| Storage | Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3] | N/A |

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its rigid structure, defined by the strained azetidine ring and a C3-quaternary center, offers a powerful tool for controlling molecular conformation and tuning physicochemical properties. Understanding its structure, synthesis, and handling is key to unlocking its potential in the development of next-generation therapeutics.

References

-

Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

-

Teng, C.-H., et al. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Semantic Scholar. [Link]

-

PubChem. (n.d.). N-methylazetidin-2-amine;dihydrochloride. Retrieved January 9, 2026, from [Link]

-

MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

-

PubChem. (n.d.). 1,3-Dimethylazetidin-3-amine dihydrochloride. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). N,N-dimethylazetidin-3-amine. Retrieved January 9, 2026, from [Link]

- Google Patents. (1990).

- Google Patents. (2019). CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.

-

PubChem. (n.d.). Trimethylamine Hydrochloride. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). N,N,3-trimethylazetidin-3-amine hydrochloride. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2,4,11,13-Tetraazatetradecanediimidamide, N1,N14-bis(4-chlorophenyl)-3,12-diimino-, hydrochloride (1:2). Retrieved January 9, 2026, from [Link]

- Google Patents. (2000).

Sources

- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 2. This compound 97% | CAS: 133891-76-6 | AChemBlock [try.achemblock.com]

- 3. 133891-76-6|this compound|BLD Pharm [bldpharm.com]

- 4. 1,3-Dimethylazetidin-3-amine dihydrochloride | C5H14Cl2N2 | CID 86812304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trimethylamine Hydrochloride | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 7. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of N,N,3-Trimethylazetidin-3-amine Dihydrochloride

Abstract: This guide provides a comprehensive overview of a viable synthetic pathway for N,N,3-trimethylazetidin-3-amine dihydrochloride, a valuable saturated heterocyclic building block for drug discovery. Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties, including improved solubility and metabolic stability. The synthesis of 3,3-disubstituted azetidines, particularly those bearing a quaternary amine center, presents unique challenges due to ring strain and steric hindrance. This document outlines a robust, multi-step synthesis starting from commercially available precursors, detailing the strategic choice of protecting groups, key chemical transformations, and purification protocols. The proposed route leverages the functionalization of a pre-formed azetidine ring, a strategy that offers modularity and control over the final substitution pattern.

Introduction

The Azetidine Scaffold in Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain influences bond angles and lengths, presenting a unique three-dimensional vector for substituents that is distinct from its more common five- and six-membered counterparts like pyrrolidine and piperidine. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of the azetidine ring often improves key drug-like properties such as aqueous solubility and metabolic stability, making it a desirable bioisostere for various functional groups.

N,N,3-Trimethylazetidin-3-amine: A Key Building Block

N,N,3-Trimethylazetidin-3-amine (CAS 149696-13-9) is a specialized building block featuring a gem-dimethylamino and methyl group at the C3 position.[1] This quaternary center introduces significant steric bulk and a fixed tertiary amine, which can be a crucial pharmacophore or a synthetic handle for further elaboration. The dihydrochloride salt ensures stability and enhances the solubility of the compound in aqueous media, making it suitable for a variety of reaction conditions.

Synthetic Challenges

The synthesis of highly substituted azetidines is a non-trivial endeavor.[2] Key challenges include overcoming the high ring strain associated with the four-membered ring, which can make ring-closure reactions thermodynamically unfavorable, and controlling regioselectivity during functionalization.[3] Synthesizing a 3,3-disubstituted azetidine requires strategies that can efficiently create a quaternary carbon center within this strained system.

Retrosynthetic Analysis and Proposed Strategy

A logical approach to synthesizing N,N,3-trimethylazetidin-3-amine is through the functionalization of a pre-formed, N-protected azetidine ring. This strategy allows for the robust construction of the core scaffold first, followed by the sequential introduction of the required substituents at the C3 position.

A plausible retrosynthetic analysis disconnects the target molecule back to a key intermediate, 1-protected-3-methylazetidin-3-amine (III) . The dimethylamino group can be installed via methylation of this primary amine. This intermediate, in turn, can be derived from the corresponding tertiary alcohol, 1-protected-3-methylazetidin-3-ol (II) . This alcohol is accessible through the methylation of a protected azetidin-3-one, (I) , which can be synthesized from common starting materials. The benzhydryl (diphenylmethyl) group is selected as an effective N-protecting group due to its stability and ease of removal via catalytic hydrogenation.[4][5]

Proposed Synthetic Pathway

The forward synthesis is a five-step sequence designed for scalability and reliability, using established chemical transformations.

Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol

The synthesis begins with the N-protected azetidinol, a compound accessible in high yield via the reaction of benzhydrylamine and epichlorohydrin.[5][6] This alcohol is oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one. The Swern oxidation or Dess-Martin periodinane are preferred methods as they operate under mild conditions, which is crucial to avoid degradation of the strained azetidine ring.

Step 2: Methylation of 1-Benzhydrylazetidin-3-one

The ketone is then subjected to nucleophilic addition with a methylating agent, such as methylmagnesium bromide (a Grignard reagent), to form the tertiary alcohol, 1-benzhydryl-3-methylazetidin-3-ol. This step effectively and stereospecifically constructs the required quaternary carbon center.

Step 3: Conversion of Tertiary Alcohol to Primary Amine

Direct substitution of a tertiary hydroxyl group is challenging. A robust method to achieve this transformation is the Ritter reaction.[7] The tertiary alcohol is treated with a nitrile (e.g., acetonitrile) under strong acidic conditions to form a stable nitrilium ion intermediate, which is subsequently hydrolyzed to yield the N-acetylated amine. Saponification of the resulting amide with a strong base (e.g., NaOH) furnishes the key primary amine intermediate, 1-benzhydryl-3-methylazetidin-3-amine.

Step 4: N,N-Dimethylation of the Primary Amine

The primary amine is converted to the target tertiary amine using the Eschweiler-Clarke reaction.[8][9][10] This classic method uses excess formaldehyde and formic acid to achieve exhaustive methylation of the primary amine. A key advantage of this reaction is that it self-terminates at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[11]

Step 5: Deprotection and Salt Formation

The final steps involve the removal of the N-benzhydryl protecting group and formation of the dihydrochloride salt. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for cleaving the benzhydryl group under neutral conditions, yielding the free base N,N,3-trimethylazetidin-3-amine.[12] The reaction mixture is then treated with an excess of hydrochloric acid (e.g., as a solution in ether or isopropanol) to precipitate the desired this compound salt in pure form.

Experimental Protocols

Protocol 4.1: Synthesis of 1-Benzhydrylazetidin-3-one

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous dichloromethane (DCM, 0.5 M) and oxalyl chloride (1.5 eq.) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add dimethyl sulfoxide (DMSO, 3.0 eq.) dissolved in anhydrous DCM. Stir for 15 minutes.

-

Add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) in anhydrous DCM dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C.

-

Stir the resulting mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq.) dropwise, and allow the reaction to slowly warm to room temperature over 1 hour.

-

Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure ketone.

Protocol 4.2: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol

-

To a flame-dried flask under an inert atmosphere, add the 1-benzhydrylazetidin-3-one (1.0 eq.) dissolved in anhydrous tetrahydrofuran (THF, 0.3 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add methylmagnesium bromide (3.0 M in ether, 1.2 eq.) dropwise.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours, monitoring by TLC.

-

Upon completion, cool the reaction back to 0 °C and quench slowly by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the tertiary alcohol, which is often used in the next step without further purification.

Protocol 4.3: Synthesis of 1-Benzhydryl-3-methylazetidin-3-amine

-

Dissolve the crude 1-benzhydryl-3-methylazetidin-3-ol (1.0 eq.) in acetonitrile (0.5 M) and cool to 0 °C.

-

Slowly and carefully add concentrated sulfuric acid (3.0 eq.).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Pour the reaction mixture carefully onto crushed ice and basify to pH > 12 with 6 M aqueous sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 6 hours to hydrolyze the intermediate amide.

-

Cool to room temperature and extract the product with ethyl acetate (3x).

-

Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography to isolate the primary amine.

Protocol 4.4: Synthesis of this compound

-

To a round-bottom flask, add 1-benzhydryl-3-methylazetidin-3-amine (1.0 eq.), formic acid (5.0 eq.), and aqueous formaldehyde (37 wt. %, 5.0 eq.).

-

Heat the mixture to 90-100 °C and stir for 6 hours. The reaction should become clear.

-

Cool the reaction to room temperature and carefully add concentrated HCl to acidify the solution (pH ~1).

-

Wash the acidic aqueous solution with diethyl ether (2x) to remove non-basic impurities.

-

Basify the aqueous layer with 6 M NaOH to pH > 12 and extract the product with DCM (3x).

-

Combine the DCM extracts, dry over Na₂SO₄, and concentrate to yield crude 1-benzhydryl-N,N,3-trimethylazetidin-3-amine.

-

Dissolve the crude product in methanol (0.2 M) and add Palladium on carbon (10 wt. %, 0.1 w/w).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete consumption of the starting material.

-

Filter the reaction through a pad of Celite®, washing with methanol.

-

Concentrate the filtrate, then dissolve the resulting oil in a minimal amount of isopropanol.

-

Add an excess of 2 M HCl in diethyl ether. Stir for 30 minutes.

-

Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final dihydrochloride salt as a white or off-white solid.

Data Summary

| Compound Name | Step | Expected Yield | Physical State | Key Characterization Notes |

| 1-Benzhydrylazetidin-3-one | 1 | 85-95% | White to Pale Yellow Solid | ¹H NMR: Disappearance of alcohol proton, appearance of characteristic alpha-protons adjacent to carbonyl. IR: Strong C=O stretch ~1760 cm⁻¹. |

| 1-Benzhydryl-3-methylazetidin-3-ol | 2 | 90-98% | White Solid / Viscous Oil | ¹H NMR: Appearance of a methyl singlet (~1.5 ppm) and an alcohol proton. ¹³C NMR: Appearance of a quaternary carbon signal. |

| 1-Benzhydryl-3-methylazetidin-3-amine | 3 | 50-70% | Oil or Low-Melting Solid | ¹H NMR: Disappearance of alcohol proton, appearance of broad NH₂ signal. MS (ESI+): [M+H]⁺ matches calculated mass. |

| This compound | 4 & 5 | 70-85% (from step 3) | White Crystalline Solid | ¹H NMR: Disappearance of benzhydryl protons (~7.2-7.5 ppm). Appearance of N-methyl singlet. Soluble in D₂O/DMSO-d₆. |

Conclusion

The synthetic route detailed in this guide provides a logical and robust pathway for the preparation of this compound. By employing a strategy based on the functionalization of a pre-formed N-benzhydrylazetidin-3-one intermediate, the synthesis allows for the controlled and sequential installation of the required substituents at the C3 position. The use of well-established reactions such as Grignard addition, the Ritter reaction, Eschweiler-Clarke methylation, and catalytic hydrogenation ensures that this pathway is both reliable and adaptable for researchers in drug discovery and development. This guide serves as a foundational blueprint for accessing this and other similarly complex 3,3-disubstituted azetidine building blocks.

References

-

ResearchGate. (2025). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. Available at: [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available at: [Link]

- Google Patents. (n.d.). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).

-

ResearchGate. (n.d.). Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. Available at: [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]

-

ResearchGate. (n.d.). Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Available at: [Link]

-

ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available at: [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]

-

chemeurope.com. (n.d.). Eschweiler-Clarke reaction. Available at: [Link]

-

PubMed Central. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

-

Chemistry Steps. (n.d.). Alcohols to Amines. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

Sources

- 1. CAS 149696-13-9 | N,N,3-trimethylazetidin-3-amine - Synblock [synblock.com]

- 2. Azetidine synthesis [organic-chemistry.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 7. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eschweiler-Clarke_reaction [chemeurope.com]

- 12. researchgate.net [researchgate.net]

IUPAC name for N,N,3-Trimethylazetidin-3-amine dihydrochloride

An In-Depth Technical Guide to N,N,3-Trimethylazetidin-3-amine Dihydrochloride: A Versatile Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, characterization, and application, offering field-proven insights into its handling and utility as a strategic molecular scaffold.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its strained ring system imparts unique conformational rigidity and serves as a versatile bioisosteric replacement for more common groups like piperidines or pyrrolidines, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. Azetidine derivatives are integral components of molecules exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3][4] this compound represents a highly functionalized and strategically important member of this class, offering multiple points for synthetic diversification. This guide will serve as a definitive resource for its scientific understanding and practical application.

Section 1: Core Molecular Identity and Physicochemical Properties

The formal IUPAC name for the compound is This compound . It is crucial to recognize that this compound is supplied as a dihydrochloride salt, meaning both the endocyclic azetidine nitrogen and the exocyclic dimethylamino nitrogen are protonated. This salt form significantly influences its physical properties, particularly enhancing its solubility in polar solvents and its stability, though it also increases its hygroscopicity.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 133891-76-6 | [5] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [5] |

| Molecular Weight | 187.11 g/mol | [5] |

| Appearance | Solid / Crystalline Powder | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in water and polar organic solvents like methanol. | [6] |

| Storage Temperature | Room temperature, under inert atmosphere. | [5] |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air.[7][8] | - |

Section 2: Retrosynthetic Analysis and Plausible Synthesis Pathway

The synthesis of functionalized azetidines is a non-trivial task due to the inherent ring strain of the four-membered heterocycle.[1] A logical synthetic approach to N,N,3-Trimethylazetidin-3-amine would involve the construction of a 3-aminoazetidine precursor followed by exhaustive methylation.

Proposed Synthetic Workflow

A common and effective strategy for building the azetidine core starts from 3-amino-1-propanol or related 3-halopropylamines.[9] The key steps involve protecting the amine, activating the hydroxyl group (e.g., as a tosylate), and then inducing an intramolecular cyclization.

Caption: Plausible synthetic workflow for the target compound.

Causality Behind Experimental Choices:

-

N-Protection: The initial amine must be protected (e.g., as a Boc-carbamate) to prevent it from acting as a nucleophile during the subsequent activation of the hydroxyl group. This ensures regioselectivity.

-

Hydroxyl Activation: Converting the primary alcohol to a better leaving group, such as a tosylate, is essential. This transforms the oxygen from a poor leaving group (⁻OH) into an excellent one (⁻OTs), facilitating the subsequent nucleophilic attack.

-

Intramolecular Cyclization: The use of a strong, non-nucleophilic base deprotonates the protected amine's nitrogen (if it's a secondary amine precursor) or, more commonly, the Boc-protected nitrogen is sufficiently nucleophilic to displace the tosylate in an intramolecular Sₙ2 reaction to form the strained four-membered ring.

-

Exhaustive Methylation: Reductive amination using formaldehyde as the carbon source and a mild reducing agent like sodium triacetoxyborohydride is a highly efficient and controlled method for converting a primary amine to a dimethylamino group without over-alkylation to a quaternary ammonium salt.[10][11]

-

Salt Formation: The final free base is often an oil and can be unstable. Converting it to the dihydrochloride salt with ethereal HCl provides a stable, solid, and easily handleable product.

Section 3: Analytical Characterization - A Self-Validating System

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic techniques provides a robust, self-validating dataset.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | N⁺-H protons (2H) | δ 9.0 - 12.0 ppm (very broad s) | Acidic protons on positively charged nitrogens, extensive hydrogen bonding, D₂O exchangeable.[12] |

| Azetidine CH₂ (4H) | δ 3.5 - 4.5 ppm (m) | Protons on carbons adjacent to a positively charged nitrogen are significantly deshielded. Complex splitting due to diastereotopicity. | |

| N⁺-(CH₃ )₂ (6H) | δ ~3.0 ppm (s) | Singlet for the two chemically equivalent methyl groups on the exocyclic nitrogen. | |

| Ring C-CH₃ (3H) | δ ~1.5 ppm (s) | Singlet for the methyl group attached to the quaternary C3 position of the ring. | |

| ¹³C NMR | Azetidine C H₂ (2C) | δ ~50-60 ppm | Carbons adjacent to the endocyclic nitrogen. |

| Quaternary C 3 | δ ~60-70 ppm | Quaternary carbon attached to two nitrogen atoms and a methyl group. | |

| N⁺-(C H₃)₂ (2C) | δ ~40-50 ppm | Carbons of the dimethylamino group. | |

| Ring C-C H₃ (1C) | δ ~20-25 ppm | Carbon of the methyl group on the ring. | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 115.12 | Corresponds to the molecular weight of the free base (C₆H₁₄N₂) plus a proton. |

| [M-CH₃]⁺ | m/z 100.10 | A common fragmentation pattern involving the loss of a methyl group. | |

| [CH₂=N(CH₃)₂]⁺ | m/z 58.06 | Characteristic fragment from cleavage of the C3-N bond, forming a stable iminium ion.[13] | |

| IR Spectroscopy | N⁺-H Stretch | 2400-3000 cm⁻¹ (very broad, strong) | Characteristic of ammonium hydrochloride salts. |

| C-H Stretch | 2850-2980 cm⁻¹ (medium-strong) | Aliphatic C-H stretching from methyl and methylene groups. | |

| C-N Stretch | 1000-1250 cm⁻¹ (medium) | Stretching vibrations of the carbon-nitrogen bonds in the molecule.[12] |

Section 4: Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a valuable building block. Its utility stems from the strategic combination of its structural features.

Caption: Strategic value of the scaffold in drug design.

-

Vectorial Projection: The gem-dimethylamino and methyl groups at the C3 position create a defined three-dimensional vector. When incorporated into a larger molecule, this allows chemists to project substituents into specific regions of a biological target's binding pocket.

-

Modulation of Basicity: The molecule contains two basic centers with different pKa values. The exocyclic tertiary amine can be used as a basic handle to improve solubility or engage in hydrogen bonding, while the endocyclic nitrogen provides a reactive site for further elaboration.

-

Scaffold Hopping and Bioisosterism: The azetidine core can replace larger, more flexible, or more lipophilic rings (like piperidine), a strategy known as "scaffold hopping." This can fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Section 5: Field-Proven Experimental Protocols

Protocol 1: Handling and Storage of a Hygroscopic Amine Salt

Trustworthiness: Amine hydrochlorides are notoriously hygroscopic, meaning they readily absorb water from the atmosphere.[7][8] Improper handling can lead to the formation of a sticky solid, inaccurate weighing, and potential degradation.[14] This protocol ensures the integrity of the material.

-

Acclimatization: Before opening, allow the sealed container to warm to ambient laboratory temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Operations: Whenever possible, handle the solid inside a glove box or glove bag with a dry nitrogen or argon atmosphere.

-

Rapid Weighing: If an inert atmosphere is not available, open the container for the briefest possible time. Use a clean, dry spatula and weigh the required amount into a pre-tared, sealed vial. Do not leave the main container open to the air.

-

Storage: Tightly reseal the primary container immediately after use. For long-term storage, place the container inside a secondary sealed bag or desiccator containing a drying agent like silica gel or Drierite. Store at room temperature as recommended.[5]

Protocol 2: Representative N-Arylation via Buchwald-Hartwig Coupling

Expertise: This protocol demonstrates the utility of the endocyclic secondary amine as a nucleophile in a modern cross-coupling reaction, a common step in drug development. The choice of ligand, base, and solvent is critical for success with this sterically hindered amine.

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).

-

Inerting: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by the addition of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.5 eq.). The base is crucial for deprotonating the ammonium salt to generate the free amine in situ and to facilitate the catalytic cycle.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Quench carefully with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-arylated tertiary amine.

References

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). ACG Publications. [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. [Link]

-

Biologically active azetidines. ResearchGate. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]

-

Hygroscopic Definition in Chemistry. (2019). ThoughtCo. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

mass spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. [Link]

- Dosage forms for hygroscopic active ingredients.

-

synthesis of tertiary amines. (2019). YouTube. [Link]

-

What is the procedure for the synthesis of tertiary amines in the lab. (2021). Quora. [Link]

-

An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Qualicaps. [Link]

-

Efficient Synthesis of Azetidine Through N-Trityl- or N-Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3-Halopropylamine Hydrohalides. ResearchGate. [Link]

-

Hygroscopy. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. acgpubs.org [acgpubs.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. 133891-76-6|this compound|BLD Pharm [bldpharm.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hygroscopy - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]

An In-depth Technical Guide to N,N,3-Trimethylazetidin-3-amine Dihydrochloride: Properties, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N,N,3-Trimethylazetidin-3-amine dihydrochloride is a substituted azetidine compound of increasing interest in medicinal chemistry and drug development. Its rigid four-membered ring structure and the presence of two basic nitrogen atoms make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It delves into its structural characteristics, expected chemical behavior, and offers field-proven insights into its handling and characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals working with this and related azetidine derivatives.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1][2] Their strained ring system imparts unique conformational constraints on molecules, which can be exploited to enhance binding affinity and selectivity for biological targets. The incorporation of an azetidine moiety can also improve physicochemical properties such as solubility and metabolic stability, which are critical parameters in drug design. N,N,3-Trimethylazetidin-3-amine, as a disubstituted azetidine with two amine functionalities, presents a versatile building block for creating diverse chemical libraries for drug discovery. The dihydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation studies.

Molecular Structure and Chemical Identity

The chemical structure of this compound is characterized by a central azetidine ring substituted at the 3-position with both a methyl group and a dimethylamino group. The dihydrochloride salt form indicates that both the azetidine ring nitrogen and the exocyclic dimethylamino nitrogen are protonated.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 149696-13-9 (Free Base) | [3] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | Derived |

| Molecular Weight | 187.11 g/mol | Derived |

| Canonical SMILES | CN(C)C1(C)CNC1.Cl.Cl | Derived |

| InChIKey | N/A | N/A |

Physical and Chemical Properties

Due to the limited availability of specific experimental data for this compound, the following properties are a combination of data for the free base, analogous compounds, and theoretical predictions.

Table 2: Physical and Chemical Property Profile

| Property | Value/Prediction | Causality and Experimental Insight |

| Physical Form | Expected to be a crystalline solid. | Amine hydrochloride salts are typically crystalline solids due to their ionic nature.[4] |

| Melting Point | Expected to be >200 °C (with decomposition). | The strong ionic interactions in the crystal lattice of dihydrochloride salts generally lead to high melting points. Thermal stability is a key consideration.[5] |

| Solubility | Highly soluble in water; soluble in methanol and ethanol; sparingly soluble to insoluble in non-polar organic solvents like acetone, ethyl acetate, and dichloromethane. | The dihydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with protic solvents. |

| pKa | Two pKa values are expected. pKa1 (azetidinium) is predicted to be around 9-10, and pKa2 (dimethylammonium) is predicted to be around 7-8. | The pKa of the azetidine ring nitrogen is expected to be higher due to its secondary amine character. The electron-withdrawing effect of the gem-dimethylamino group might slightly lower the pKa of the azetidine nitrogen compared to unsubstituted azetidine. The pKa of the tertiary dimethylamino group will be influenced by the proximity of the positively charged azetidinium nitrogen. Experimental determination via potentiometric titration is recommended for accurate values.[6] |

| Hygroscopicity | Expected to be hygroscopic. | Amine hydrochloride salts have a tendency to absorb moisture from the atmosphere.[7][8] Storage in a desiccator or under an inert atmosphere is crucial to maintain sample integrity. |

| Thermal Stability | Stable at room temperature. Decomposition is expected at elevated temperatures. | The thermal stability of amine salts can be influenced by the nature of the counter-ion and the substitution on the amine.[5] Thermogravimetric analysis (TGA) would provide a definitive decomposition profile. |

Spectroscopic Characterization

¹H NMR Spectroscopy

In a suitable deuterated solvent such as D₂O or CD₃OD, the proton NMR spectrum is expected to show:

-

A singlet for the C3-methyl protons.

-

A singlet for the N,N-dimethyl protons.

-

Two distinct signals for the azetidine ring methylene (CH₂) protons, likely appearing as complex multiplets due to geminal and vicinal coupling, as well as the rigid nature of the ring. The protons on C2 and C4 are diastereotopic.

-

Broad signals for the N-H protons, which may exchange with the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display distinct signals for:

-

The C3-methyl carbon.

-

The N,N-dimethyl carbons.

-

The quaternary C3 carbon of the azetidine ring.

-

The C2 and C4 carbons of the azetidine ring.

FT-IR Spectroscopy

The infrared spectrum of the solid dihydrochloride salt is expected to exhibit characteristic absorption bands:

-

Broad N-H stretching bands in the region of 2400-3000 cm⁻¹ for the secondary and tertiary ammonium salts.

-

C-H stretching bands for the methyl and methylene groups around 2850-3000 cm⁻¹.

-

N-H bending vibrations around 1500-1600 cm⁻¹.

-

C-N stretching vibrations in the fingerprint region.

Mass Spectrometry

For the free base (N,N,3-Trimethylazetidin-3-amine), the mass spectrum (e.g., using electrospray ionization - ESI) would show a prominent molecular ion peak [M+H]⁺. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the azetidine ring.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide for the characterization of this compound. The causality behind each step is explained to ensure a self-validating experimental design.

Protocol for pKa Determination by Potentiometric Titration

Diagram: Workflow for pKa Determination

Caption: Step-by-step workflow for the potentiometric titration of a diamine dihydrochloride.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 18.7 mg (0.1 mmol) of this compound and dissolve it in 50 mL of deionized, degassed water in a titration vessel.

-

Causality: An accurate weight is crucial for determining the exact concentration. Degassed water prevents interference from dissolved CO₂ which can react with the titrant.

-

-

Titrant Preparation and Standardization: Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard such as potassium hydrogen phthalate (KHP).

-

Causality: The accuracy of the pKa determination is directly dependent on the accuracy of the titrant concentration.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.01, 7.00, and 10.01).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the analyte solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Causality: Incremental addition and stabilization of the pH reading ensure that the measurement reflects the equilibrium at each point of the titration.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Identify the two equivalence points from the inflection points of the curve (or by using the first or second derivative of the curve).

-

The pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to pKa2, and the pH at the point halfway between the first and second equivalence points corresponds to pKa1.

-

Causality: At the half-equivalence point, the concentrations of the protonated and deprotonated forms of the amine are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

-

Handling and Storage

Given its likely hygroscopic nature, this compound should be handled in a controlled environment, such as a glove box or a fume hood with low humidity. It should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake.

Conclusion

This compound is a promising building block for the development of novel pharmaceuticals. This guide has provided a comprehensive overview of its structural, physical, and chemical properties, drawing upon data from analogous compounds and established chemical principles. The provided experimental protocols offer a robust framework for its characterization. As research into this and related azetidine derivatives continues, a deeper understanding of their properties will undoubtedly facilitate their application in the design of next-generation therapeutics.

References

- Singh, G. S., & D’hooghe, M. (2014). Synthesis and applications of azetidines and their derivatives. Chemical Society Reviews, 43(10), 3460-3482.

- Wessjohann, L. A., & Falb, K. (2002). Azetidines and their derivatives: synthesis and applications.

-

PubChem. (n.d.). N,N,3-trimethylazetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethylazetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chalmers University of Technology. (2023). Azetidinium salts: Preparation, reactivity and their adaptation to stereoselective synthesis. Chalmers ODR. Retrieved from [Link]

- Lim, X., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1157.

- Peng, C., & Chan, C. K. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4057-4071.

- Schotten, C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(10), 1445-1451.

Sources

- 1. rsc.org [rsc.org]

- 2. hmdb.ca [hmdb.ca]

- 3. 149696-13-9|N,N,3-Trimethylazetidin-3-amine|BLD Pharm [bldpharm.com]

- 4. odr.chalmers.se [odr.chalmers.se]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]

Spectral Data Analysis of N,N,3-Trimethylazetidin-3-amine dihydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectral data for N,N,3-Trimethylazetidin-3-amine dihydrochloride. As a crucial component in various research and development applications, a thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural confirmation. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in fundamental principles of spectroscopy and analysis of analogous structures.

Introduction: The Structural Significance of this compound

This compound is a substituted azetidine, a four-membered heterocyclic amine. The presence of a tertiary amine, a quaternary carbon within the azetidine ring, and its formulation as a dihydrochloride salt, all contribute to a unique spectral fingerprint. Understanding these features is critical for researchers in medicinal chemistry and drug development. This guide will provide a predictive but scientifically grounded overview of the key spectral features of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra. The dihydrochloride form implies that both nitrogen atoms are protonated, significantly influencing the chemical shifts of nearby protons and carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the azetidine ring protons. The protonation of the nitrogen atoms will lead to a general downfield shift of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N,N-(CH₃)₂ | 3.0 - 3.5 | Singlet | 6H | Protons on the N,N-dimethyl group will be deshielded by the adjacent positively charged nitrogen. |

| 3-CH₃ | 1.5 - 2.0 | Singlet | 3H | The methyl group on the quaternary carbon will be in a relatively shielded environment. |

| Azetidine CH₂ | 3.5 - 4.5 | Multiplet | 4H | The two methylene groups in the azetidine ring are diastereotopic and will likely show complex coupling. The proximity to the two positive charges will cause a significant downfield shift. |

| N-H | 9.0 - 12.0 | Broad Singlet | 2H | The protons on the ammonium centers will be significantly deshielded and may exchange with trace water in the solvent, leading to a broad signal. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| N,N-(C H₃)₂ | 45 - 55 | Carbons of the N,N-dimethyl group will be influenced by the adjacent positively charged nitrogen. |

| 3-C H₃ | 20 - 30 | The methyl carbon on the quaternary center will be in a typical aliphatic region. |

| C 3 (Quaternary) | 55 - 70 | The quaternary carbon will be significantly deshielded due to the attachment of two nitrogen atoms (one directly and one through the ring). |

| Azetidine C H₂ | 60 - 75 | The methylene carbons of the azetidine ring will be deshielded due to ring strain and proximity to the positively charged nitrogen atoms. |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of an amine hydrochloride is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly of the N-H protons.[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

-

Data Acquisition:

-

Acquire the spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution.

-

For ¹H NMR, a standard single-pulse experiment with 8-16 scans is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) with a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS, though less common in polar, deuterated solvents).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the key features will be the absorptions related to the ammonium groups and the C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 2400-3000 | Broad, Strong | The N-H stretching vibrations of the two ammonium groups will appear as a broad and complex band system, a characteristic feature of amine salts.[3] |

| C-H Stretch | 2850-2980 | Medium | Aliphatic C-H stretching from the methyl and methylene groups. |

| N-H Bend | 1500-1600 | Medium | Bending vibrations of the N-H bonds in the ammonium groups. |

| C-N Stretch | 1000-1250 | Medium to Strong | Stretching vibrations of the carbon-nitrogen bonds.[4] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum

For this compound, the analysis would typically be performed on the free base after in-source deprotonation. The molecular ion of the free base (C₇H₁₆N₂) has a nominal mass of 128 amu.

A key fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[5][6]

Table 4: Predicted Key Fragments in the Mass Spectrum of N,N,3-Trimethylazetidin-3-amine

| m/z | Proposed Fragment | Rationale |

| 128 | [C₇H₁₆N₂]⁺ | Molecular ion of the free base. |

| 113 | [C₆H₁₃N₂]⁺ | Loss of a methyl group (•CH₃) from the molecular ion. |

| 85 | [C₅H₁₁N]⁺ | α-cleavage with loss of the dimethylamino radical (•N(CH₃)₂). |

| 71 | [C₄H₉N]⁺ | Cleavage of the azetidine ring. |

| 58 | [C₃H₈N]⁺ | α-cleavage leading to the [CH₂=N(CH₃)₂]⁺ fragment, which is very common for N,N-dimethylamines. |

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for N,N,3-Trimethylazetidin-3-amine.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is often preferred for polar molecules like amine salts.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

-

Conclusion

The spectral analysis of this compound is predicted to reveal a unique set of data corresponding to its distinct structural features. The NMR spectra will be characterized by signals from the azetidine ring and the three methyl groups, with significant deshielding due to the protonated nitrogen atoms. The IR spectrum will be dominated by the broad N-H stretching of the ammonium groups. The mass spectrum of the free base is expected to show characteristic α-cleavage fragmentation patterns. This guide provides a foundational framework for researchers to interpret the spectral data of this compound, aiding in its unambiguous identification and characterization.

References

- BenchChem. (2025). An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Tert-butylazetidin-3-amine.

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern. Retrieved from [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of N,N,3-Trimethylazetidin-3-amine Dihydrochloride

Abstract

N,N,3-Trimethylazetidin-3-amine dihydrochloride is a substituted azetidine compound of interest in chemical and pharmaceutical research. As with any biologically active agent, a thorough understanding of its physicochemical properties is paramount for its application, particularly in drug development where bioavailability and formulability are critical. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document furnishes researchers with the foundational knowledge and detailed experimental protocols required to generate a robust and reliable solubility profile. The subsequent sections will delve into the molecular characteristics influencing solubility, step-by-step methodologies for solubility determination, and the implications of these findings for research and development.

Introduction: The Critical Role of Solubility in Drug Development